6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide to its Synthesis, Properties, and Applications
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide to its Synthesis, Properties, and Applications
Abstract: This document provides a comprehensive technical overview of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in pharmaceutical research and drug development. It details the compound's chemical and physical properties, outlines a representative synthetic protocol, and explores its applications, particularly in the field of neuropharmacology. This guide is intended for researchers, medicinal chemists, and professionals in drug development who utilize substituted tetrahydroisoquinoline scaffolds for creating novel therapeutic agents.
Chemical and Physical Properties
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a stable, crystalline solid at room temperature.[1] Its structural features, particularly the nitro group on the aromatic ring, make it a versatile building block for further chemical modifications in medicinal chemistry.[1] The hydrochloride salt form enhances its stability and handling characteristics for laboratory applications.
Quantitative data and key identifiers for the compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [2] |
| CAS Number | 174648-98-7 | [1] |
| Molecular Formula | C₉H₁₀N₂O₂·HCl | [1] |
| Molecular Weight | 214.65 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0 - 8 °C under inert gas (Nitrogen or Argon) | [1][3][4] |
| Predicted Boiling Point | 319.6±42.0 °C | [4] |
| Predicted pKa | 8.44±0.20 | [4] |
| Predicted Density | 1.236±0.06 g/cm³ | [4] |
| SMILES | C1CNCC2=C1C=C(C=C2)--INVALID-LINK--[O-].Cl | [2] |
| InChIKey | NUFVUSRESXWUGA-UHFFFAOYSA-N | [2] |
Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
The primary route for the synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline is the electrophilic aromatic substitution (nitration) of the parent compound, 1,2,3,4-tetrahydroisoquinoline. In this reaction, the aromatic ring of the tetrahydroisoquinoline nucleus is attacked by a nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.
The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion. The secondary amine in the tetrahydroisoquinoline ring is a moderately activating group, but under the strong acidic conditions required for nitration, it exists in its protonated form (an ammonium ion), which is strongly deactivating. However, the benzene ring remains sufficiently nucleophilic to react. The nitration occurs preferentially at the 6- and 8-positions. Achieving high regioselectivity for the 6-position can be a challenge and may depend on precise control of reaction conditions or the use of N-protecting groups.[5][6]
Following the nitration, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocol (Representative)
This protocol describes a representative method for the synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride based on standard electrophilic nitration procedures.[7]
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice (from deionized water)
-
Sodium Hydroxide (NaOH) pellets or concentrated solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid solution (e.g., 2M in diethyl ether or isopropanol)
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Substrate Addition: Slowly add 1,2,3,4-tetrahydroisoquinoline dropwise to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 10 °C during the addition.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to a pre-chilled portion of concentrated sulfuric acid. Keep this mixture cold in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise from the dropping funnel to the solution of tetrahydroisoquinoline in sulfuric acid. The rate of addition must be carefully controlled to keep the internal reaction temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by periodically taking a small aliquot, quenching it in ice/base, extracting with an organic solvent, and spotting on a TLC plate.
-
Quenching: Once the reaction is deemed complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a fume hood.
-
Basification and Extraction: Neutralize the acidic aqueous solution by slowly adding a concentrated sodium hydroxide solution or pellets until the pH is basic (pH > 10). This will precipitate the crude product (the free base). Extract the product from the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash it with a small amount of fresh solvent.
-
Solvent Removal: Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator to yield the crude 6-Nitro-1,2,3,4-tetrahydroisoquinoline as an oil or solid.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary to separate it from other isomers.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield the final product, 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Applications in Research and Drug Development
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in the synthesis of more complex bioactive molecules.[1] The tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[8][9]
Key Application Areas:
-
Neuropharmacology: This compound is a valuable starting material for developing agents targeting the central nervous system.[1] Its ability to potentially cross the blood-brain barrier makes its derivatives candidates for treating neurological and mental health disorders like depression and anxiety.[1]
-
Enzyme Inhibition: The THIQ framework is used to design inhibitors for various enzymes. The nitro group on this specific intermediate can be readily reduced to an amine, which then serves as a chemical handle for further elaboration to build molecules that can fit into the active sites of target enzymes.[1]
-
Intermediate for Bioactive Molecules: It is used in the preparation of various compounds, including (isoquinolinylsulfonyl)benzoic acids.[10] The nitro group enhances the reactivity of the molecule, allowing for diverse chemical transformations essential in the drug discovery process.[1]
Conclusion
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant interest to the scientific and pharmaceutical research communities. Its well-defined properties and the reactivity afforded by its functional groups make it an indispensable building block for the synthesis of novel compounds. The synthetic route, primarily involving the regioselective nitration of tetrahydroisoquinoline, is a classic example of electrophilic aromatic substitution. The utility of this intermediate in developing potential therapeutics, especially in the area of neuroscience, underscores its importance in the ongoing quest for new and effective medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11ClN2O2 | CID 53407030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 6-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 186390-77-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 10. 6-NITRO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE [chemicalbook.com]
